Product packaging for Dimethyl anthracene-9,10-dicarboxylate(Cat. No.:CAS No. 73016-10-1)

Dimethyl anthracene-9,10-dicarboxylate

Cat. No.: B3056639
CAS No.: 73016-10-1
M. Wt: 294.3 g/mol
InChI Key: RCNIABNGCIWEPC-UHFFFAOYSA-N
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Description

Dimethyl anthracene-9,10-dicarboxylate (CAS 73016-10-1) is a high-purity anthracene-based building block for advanced research and development. This compound, with the molecular formula C18H14O4 and a molecular weight of 294.31 g/mol, is characterized by its functionalized anthracene core, where the 9 and 10 positions are occupied by ester groups . As a versatile chemical scaffold, its primary research value lies in organic electronic materials science. It serves as a key precursor in the synthesis of complex polycyclic aromatic systems. The electron-withdrawing ester groups deactivate the central ring towards electrophilic substitution, directing further functionalization to the terminal benzene rings and enabling the creation of customized π-conjugated structures . A significant chemical transformation of this compound is its oxidation to form corresponding anthraquinone dicarboxylate derivatives, which are valuable intermediates in dye and pigment chemistry . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Handling and Safety: This compound has associated hazards. Safety data indicates it may be harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O4 B3056639 Dimethyl anthracene-9,10-dicarboxylate CAS No. 73016-10-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl anthracene-9,10-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-21-17(19)15-11-7-3-5-9-13(11)16(18(20)22-2)14-10-6-4-8-12(14)15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNIABNGCIWEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554861
Record name Dimethyl anthracene-9,10-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73016-10-1
Record name Dimethyl anthracene-9,10-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Dimethyl Anthracene 9,10 Dicarboxylate

Established Synthetic Routes

Diels-Alder Cycloaddition Approaches to Anthracene-9,10-dicarboxylic Acid Precursors

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of cyclic systems, provides an elegant route to precursors of anthracene-9,10-dicarboxylic acid. This approach typically involves the [4+2] cycloaddition of anthracene (B1667546), acting as the diene, with a suitable dienophile.

A common strategy involves the reaction of anthracene with maleic anhydride (B1165640). This reaction proceeds readily to form the endo-adduct, 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. The reaction is typically carried out by heating the reactants in a high-boiling solvent such as xylene.

ReactantsDienophileProductReaction Conditions
AnthraceneMaleic Anhydride9,10-dihydroanthracene-9,10-α,β-succinic acid anhydrideRefluxing in xylene

This cycloaddition is a concerted pericyclic reaction that establishes the bridged ring system and sets the stereochemistry for the subsequent functional group manipulations.

The resulting Diels-Alder adduct, an anhydride, serves as a stable precursor to the desired dicarboxylic acid. The anhydride ring can be readily opened through hydrolysis to yield the corresponding dicarboxylic acid, 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid. This hydrolysis is typically achieved by treatment with water, often with acid or base catalysis to facilitate the reaction. chegg.com

Following the formation of the dicarboxylic acid, the final step to obtain the target molecule's precursor is esterification. The Fischer esterification is a common method employed for this transformation, involving the reaction of the dicarboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. This process converts both carboxylic acid groups into their corresponding methyl esters. An alternative approach involves the direct reaction of anthracene with a dienophile that already contains the ester functionalities, such as diethyl fumarate, which directly yields a diethyl ester analog of the bridged dicarboxylic acid. researchgate.net The final aromatization of the dihydroanthracene system to the anthracene core would then be required to yield dimethyl anthracene-9,10-dicarboxylate.

Lithiation-Carboxylation Pathways

An alternative synthetic strategy to access anthracene-9,10-dicarboxylic acid involves the direct introduction of carboxyl groups onto the anthracene ring system through a lithiation-carboxylation sequence. This method bypasses the need for a cycloaddition-aromatization sequence.

While direct ortho-lithiation is a powerful tool for the functionalization of aromatic rings, its application to the 9 and 10 positions of anthracene is not straightforward due to the unique electronic nature of these positions. A more common and effective approach is to start with a pre-functionalized anthracene, specifically 9,10-dibromoanthracene (B139309). The bromine atoms at these positions can be readily exchanged for lithium through a halogen-metal exchange reaction. google.com The reaction of 9,10-dibromoanthracene with an alkyllithium reagent, such as n-butyllithium, at low temperatures leads to the formation of the 9,10-dilithioanthracene intermediate. google.com

Starting MaterialReagentIntermediate
9,10-Dibromoanthracenen-Butyllithium9,10-Dilithioanthracene

This dilithiated species is a highly reactive nucleophile, poised for the subsequent carboxylation step.

The 9,10-dilithioanthracene intermediate is then quenched with an electrophilic source of carbon dioxide, most commonly solid carbon dioxide (dry ice). google.com This reaction introduces carboxyl groups at the 9 and 10 positions, yielding the disodium (B8443419) salt of anthracene-9,10-dicarboxylic acid upon initial reaction, which is then protonated during aqueous workup to give the free dicarboxylic acid.

Following the successful dicarboxylation, the resulting anthracene-9,10-dicarboxylic acid can be converted to its dimethyl ester, this compound, using standard esterification procedures such as the Fischer esterification with methanol and an acid catalyst.

IntermediateReagentProduct
9,10-DilithioanthraceneCarbon Dioxide (Dry Ice)Anthracene-9,10-dicarboxylic acid
Anthracene-9,10-dicarboxylic acidMethanol, Acid CatalystThis compound

This lithiation-carboxylation pathway offers a more direct route to the anthracene-9,10-dicarboxylic acid core compared to the Diels-Alder approach, which requires a subsequent aromatization step.

Optimized Reaction Conditions and Yield Enhancement

The successful synthesis of this compound hinges on the meticulous control of reaction parameters to maximize yield and purity. Key considerations include the management of the esterification process and the stringent maintenance of a water-free and oxygen-free environment.

Esterification Parameter Control

The conversion of anthracene-9,10-dicarboxylic acid to its dimethyl ester is typically achieved through Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction is an equilibrium process, and therefore, its optimization is crucial for driving the reaction towards the product side to achieve a high yield. byjus.comchemistrysteps.com The primary parameters that require precise control are the choice of catalyst, the ratio of reactants, temperature, and reaction time.

Strong acids such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) are commonly employed as catalysts to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the alcohol. masterorganicchemistry.comnumberanalytics.com The reaction is typically performed using a large excess of methanol, which acts as both a reactant and the solvent. masterorganicchemistry.combyjus.com According to Le Châtelier's principle, this high concentration of alcohol shifts the equilibrium position towards the formation of the ester. chemistrysteps.com

Temperature plays a vital role in the reaction kinetics. Generally, the reaction is carried out under reflux conditions, with optimal temperatures typically ranging from 50°C to 100°C, to ensure a reasonable reaction rate without causing degradation of the reactants or products. numberanalytics.com The continuous removal of water, a byproduct of the reaction, is another critical strategy to drive the equilibrium forward and enhance the yield of this compound. byjus.comchemistrysteps.com

ParameterConditionPurpose
Catalyst Strong protic acids (e.g., H₂SO₄, TsOH)To protonate the carboxylic acid, increasing carbonyl electrophilicity. masterorganicchemistry.comnumberanalytics.com
Reactant Ratio Large excess of methanolTo shift the reaction equilibrium towards the product side. chemistrysteps.commasterorganicchemistry.com
Temperature Reflux conditions (typically 50-100°C)To increase the reaction rate without thermal degradation. numberanalytics.com
Byproduct Removal Continuous removal of waterTo prevent the reverse reaction (hydrolysis) and drive the equilibrium forward. byjus.com

Anhydrous Conditions and Inert Atmosphere Requirements

To ensure a water-free environment, several techniques are employed. All glassware must be thoroughly dried, often in an oven, and cooled in a desiccator before use. chemistry-online.com Anhydrous solvents, which have been specially treated to remove water, are required. chemistry-online.com Molecular sieves may also be added to the reaction vessel to scavenge any trace amounts of moisture that may be present or generated. beyond-tutors.com

Furthermore, many of the reagents used in the synthesis, especially organometallic compounds, are sensitive to atmospheric oxygen and carbon dioxide. chemistry-online.commsu.edu Exposure to air can lead to oxidative degradation of these reagents, resulting in the formation of unwanted byproducts and a lower yield of the target compound. msu.edu To prevent this, reactions are typically conducted under an inert atmosphere. This is achieved by replacing the air in the reaction vessel with an inert gas, such as nitrogen or argon, and maintaining a slight positive pressure of this gas throughout the reaction to prevent air from entering the system. fiveable.mechemistry-online.com

Emerging Synthetic Approaches

Recent advances in synthetic organic chemistry have opened new avenues for the production of this compound. These emerging approaches focus on improving efficiency, safety, and scalability through the use of novel catalytic systems and advanced reactor technologies.

Catalytic Oxidation of Anthracene Precursors

A key emerging strategy involves the catalytic oxidation of readily available anthracene precursors. Instead of stoichiometric oxidants, which can be hazardous and generate significant waste, catalytic methods utilize a smaller, regenerable amount of a catalyst to facilitate the reaction with a terminal oxidant, often molecular oxygen. mdpi.com

One potential pathway is the oxidation of 9,10-disubstituted anthracenes. For instance, 9,10-dimethylanthracene (B165754) can undergo photosensitized oxidation to form an endoperoxide, which could serve as an intermediate for the dicarboxylic acid. rsc.org Another approach involves the direct oxidation of the methyl groups. A more established route is the oxidation of other anthracene derivatives. For example, methods exist for the catalytic oxidation of anthracene to 9,10-anthraquinone using catalysts like tin-coated iron oxide nanoparticles with hydrogen peroxide as the oxidant. pec.ac.in Similarly, 9,10-dihydroanthracene (B76342) can be catalytically oxidized to anthracene and subsequently to anthraquinone (B42736). nih.gov The resulting anthraquinone can then be further processed to yield the desired dicarboxylic acid. Additionally, methods for the oxidation of 9-anthraldehyde (B167246) to 9-anthracenecarboxylic acid demonstrate the feasibility of oxidizing functional groups on the anthracene core. google.com These catalytic oxidation strategies offer a greener and more efficient alternative to traditional methods.

Flow Chemistry and Scalability Considerations in Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement for the synthesis of fine chemicals, including this compound. amf.chresearchgate.net Flow chemistry involves continuously pumping reactants through a network of tubes or microreactors, offering superior control over reaction parameters compared to batch reactors. rsc.org

The primary advantages of flow chemistry include enhanced heat and mass transfer, which allows for rapid and uniform temperature control, minimizing the formation of side products. amf.chscielo.br This precise control also improves reaction safety, especially when dealing with highly exothermic reactions or unstable intermediates. rsc.org The modular nature of flow systems facilitates a "telescoped" approach, where multiple reaction steps, such as oxidation and subsequent esterification, can be performed sequentially in a continuous stream without the need to isolate intermediates. nih.gov

Scalability is a key benefit of this technology. unimi.it Increasing production capacity can be achieved through two main strategies: "sizing up," which involves using larger reactors, or "numbering up" (also known as scaling out), where multiple reactor units are operated in parallel. rsc.org This flexibility allows for a seamless transition from laboratory-scale synthesis to large-scale industrial production, making flow chemistry a highly attractive platform for the efficient and scalable manufacturing of this compound. researchgate.net

Reaction Mechanisms and Chemical Transformations of Dimethyl Anthracene 9,10 Dicarboxylate and Its Precursors

Diels-Alder Reactivity and Cycloaddition Mechanisms

The fused aromatic ring system of anthracene (B1667546) serves as a diene in Diels-Alder reactions. However, the substitution at the 9 and 10 positions in dimethyl anthracene-9,10-dicarboxylate sterically hinders the typical [4+2] cycloaddition across the central ring, leading to alternative reaction pathways.

[4+2] and [4+4] Photocycloaddition Pathways

While thermal Diels-Alder reactions of anthracene derivatives typically proceed via a [4+2] cycloaddition across the 9,10-positions, photochemical conditions can facilitate different modes of reaction. Anthracene and its derivatives are known to undergo [4+4] photocycloaddition upon irradiation, leading to the formation of a dimer. This dimerization is a reversible process, with the dimer reverting to the monomeric form upon heating or irradiation at a different wavelength.

In the case of this compound, the steric bulk of the ester groups at the 9 and 10 positions would be expected to influence the facility of this photodimerization. Furthermore, anthracene derivatives can also participate in [4+2] photocycloaddition reactions with various dienophiles. These reactions are often promoted by photosensitizers and proceed through a triplet excited state of the anthracene derivative. The specific pathway, whether [4+2] or [4+4], is influenced by the reaction conditions, the nature of the substituents on the anthracene core, and the dienophile involved.

Regioselectivity and Stereoselectivity in Cycloadditions

In Diels-Alder reactions involving substituted anthracenes, the regioselectivity is a crucial aspect. For 9-substituted anthracenes reacting with unsymmetrical dienophiles, the formation of ortho and meta regioisomers is possible. The substitution at the 9 and 10 positions in this compound directs the cycloaddition to occur at one of the terminal rings (positions 1,4 or 5,8), as the central ring is sterically encumbered.

The reaction of 9-anthracenemethanol (B72535) with dimethylacetylene-dicarboxylate, a structurally related system, demonstrates the principle of diverting the reaction away from the central ring. In this case, the substituents guide the dienophile to the terminal rings. The electronic nature of the substituents on the anthracene and the dienophile, as well as steric factors, play a significant role in determining the preferred regioisomer. Generally, the reaction favors the formation of the more thermodynamically stable product.

The stereoselectivity of the Diels-Alder reaction is also a key consideration. The reaction is typically stereospecific, meaning that the stereochemistry of the dienophile is retained in the product. For example, a cis-dienophile will yield a cis-adduct, while a trans-dienophile will result in a trans-adduct.

Reversible Diels-Alder Reactions and Thermolabile Adducts

A noteworthy characteristic of Diels-Alder reactions involving anthracene derivatives is their reversibility. The adducts formed can undergo a retro-Diels-Alder reaction upon heating, regenerating the original diene and dienophile. The stability of these adducts and the temperature at which the retro-reaction occurs are dependent on the substituents on both the anthracene and the dienophile.

For 9,10-disubstituted anthracenes, the steric strain in the adduct can lower the activation energy for the retro-Diels-Alder reaction, making the adducts more thermolabile. The presence of the bulky dimethyl dicarboxylate groups at the 9 and 10 positions in the target molecule would likely contribute to the formation of such thermolabile adducts. This property can be exploited in dynamic covalent chemistry and for the development of thermally responsive materials.

Oxidation and Reduction Pathways

The anthracene core of this compound is susceptible to both oxidation and reduction, leading to the formation of anthraquinone (B42736) derivatives and reduced anthracene scaffolds, respectively.

Formation of Anthraquinone Derivatives

The oxidation of anthracene and its derivatives to the corresponding 9,10-anthraquinones is a well-established transformation. Various oxidizing agents can be employed for this purpose, including chromic acid, nitric acid, and catalytic oxidation systems. Given the general reactivity of the anthracene nucleus, it is expected that this compound can be oxidized to dimethyl 9,10-anthraquinone-2,3-dicarboxylate.

The general scheme for the oxidation of an anthracene derivative to an anthraquinone is as follows:

Anthracene derivative + [O] → Anthraquinone derivative + H₂O

This transformation involves the loss of aromaticity in the central ring and the formation of two carbonyl groups at the 9 and 10 positions. The ester functionalities at the 9 and 10 positions of the starting material would be expected to hydrolyze under harsh oxidative conditions, potentially leading to the formation of 9,10-anthraquinonedicarboxylic acid.

Generation of Reduced Anthracene Scaffolds

The reduction of the anthracene core in this compound can lead to the formation of 9,10-dihydroanthracene (B76342) derivatives. Catalytic hydrogenation is a common method for achieving this transformation. The reduction of anthracene typically occurs at the 9 and 10 positions, as this allows the two terminal benzene (B151609) rings to retain their aromaticity.

Alternatively, the corresponding anthraquinone derivative, dimethyl 9,10-anthraquinone-2,3-dicarboxylate, can be reduced to the 9,10-dihydroxyanthracene derivative, which can then be further reduced to the 9,10-dihydroanthracene scaffold. The choice of reducing agent and reaction conditions will determine the extent of reduction. For instance, milder reducing agents might selectively reduce the quinone functionality, while more powerful reducing agents could potentially reduce the ester groups as well.

Reaction TypeReactantReagent/ConditionProduct
Photodimerization This compoundUV light[4+4] photodimer
Diels-Alder Cycloaddition This compoundDienophile (e.g., maleic anhydride)Diels-Alder adduct
Oxidation This compoundOxidizing agent (e.g., CrO₃)Dimethyl 9,10-anthraquinone-2,3-dicarboxylate
Reduction This compoundReducing agent (e.g., H₂/Pd)Dimethyl 9,10-dihydroanthracene-9,10-dicarboxylate

Electrophilic Substitution Reactions

Electrophilic aromatic substitution is a characteristic reaction of many aromatic compounds. However, in the case of this compound, the reactivity of the anthracene core towards electrophiles is substantially diminished. The two ester groups at the 9 and 10 positions are strongly electron-withdrawing, which deactivates the aromatic system, making it less susceptible to attack by electrophiles.

Typically, electrophilic attack on the parent anthracene molecule preferentially occurs at the central 9 and 10 positions due to the formation of a more stable carbocation intermediate that preserves two intact benzene rings. quora.comstackexchange.com With these positions already substituted and deactivated in this compound, any potential electrophilic substitution would be directed to the terminal rings (positions 1, 2, 3, 4, 5, 6, 7, and 8). However, the deactivating effect of the ester groups is felt throughout the entire ring system, making such reactions challenging under standard conditions.

Research on related anthracene derivatives has shown that the regioselectivity of electrophilic substitution can be directed towards the terminal rings by introducing electron-donating groups at other positions, which can overcome the deactivating effect of substituents at the 9 and 10 positions. nih.govresearchgate.net In the absence of such activating groups, forcing conditions would likely be required for electrophilic substitution on this compound, with the substitution pattern being a complex outcome of the interplay between the deactivating meso-substituents and the inherent reactivity of the terminal positions.

Ester Hydrolysis and Re-esterification Dynamics

The ester functionalities of this compound are susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond to yield the corresponding dicarboxylic acid, anthracene-9,10-dicarboxylic acid, and two molecules of methanol (B129727). This reaction is typically catalyzed by either an acid or a base.

Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This is generally an irreversible process as the resulting carboxylate ion is resonance-stabilized and shows little affinity for the alcohol.

Acid-catalyzed hydrolysis is a reversible process. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, which is then attacked by water. The reverse reaction, Fischer esterification, can occur if the dicarboxylic acid is treated with an excess of methanol in the presence of an acid catalyst. The equilibrium between hydrolysis and re-esterification can be controlled by the reaction conditions, such as the concentration of water and alcohol.

The synthesis of related anthracene-based metal-organic frameworks often involves the use of anthracene dicarboxylic acids as ligands, which are typically synthesized via the hydrolysis of their corresponding esters. researchgate.net

ReactionReagentsProductsConditions
HydrolysisNaOH (aq) or H₂SO₄ (aq)Anthracene-9,10-dicarboxylic acid + MethanolHeating
Re-esterificationMethanol, H₂SO₄ (catalyst)This compound + WaterHeating, removal of water

Nucleophilic Reactions

The potential for this compound to undergo bis-enolate formation and subsequent alkylation for macrocyclization is an intriguing synthetic possibility, though specific examples in the literature for this exact substrate are scarce. This type of reaction would involve the deprotonation of the α-carbons of the ester groups to form a bis-enolate. This highly nucleophilic species could then, in principle, react with a suitable dielectrophile in a high-dilution environment to favor intramolecular cyclization over intermolecular polymerization, leading to the formation of a macrocycle containing the anthracene-9,10-dicarboxylate unit.

The formation of the enolate would require a strong, non-nucleophilic base, and the stability of the enolate would be a critical factor. The success of the macrocyclization would depend on several factors, including the length and flexibility of the alkylating agent's chain and the reaction conditions that promote the desired intramolecular reaction. While this specific transformation for this compound is not well-documented, the general principle of using bis-enolates derived from diesters for macrocyclization is a known strategy in organic synthesis.

Photoinduced Electron Transfer (PET) Processes in Reactions

The anthracene core of this compound is a fluorophore, meaning it can absorb light and emit it as fluorescence. The photophysical properties of this molecule are significantly influenced by the electron-withdrawing dicarboxylate substituents at the 9 and 10 positions. These groups lower the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). rsc.org

In photoinduced electron transfer (PET), an electronically excited molecule either donates or accepts an electron to or from another molecule. youtube.com Due to the electron-deficient nature of the aromatic system in this compound, it is expected to be a good electron acceptor in its excited state. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, creating an excited state that is both a stronger oxidizing agent and a stronger reducing agent than the ground state.

When interacting with a suitable electron donor, the excited this compound can accept an electron, leading to the formation of a radical anion of the anthracene derivative and a radical cation of the donor. This process is often observed as fluorescence quenching, where the fluorescence intensity of the anthracene derivative is decreased in the presence of the electron donor. chalcogen.ro

A study on the excited-state properties of the parent molecule, 9,10-anthracenedicarboxylic acid, revealed significant changes in geometry between the ground and excited states, which can influence the rates and efficiencies of PET processes. researchgate.net The efficiency of PET is dependent on the thermodynamic driving force of the electron transfer process and the distance and orientation between the donor and acceptor moieties.

ProcessDescriptionOutcome
PhotoexcitationAbsorption of a photon by the anthracene core.Formation of an electronically excited state.
Electron AcceptanceThe excited molecule accepts an electron from a donor.Formation of a radical anion and a radical cation; fluorescence quenching.
Electron DonationThe excited molecule donates an electron to an acceptor (less likely for this compound).Formation of a radical cation and a radical anion.

Advanced Spectroscopic Characterization Techniques in Dimethyl Anthracene 9,10 Dicarboxylate Research

Vibrational Spectroscopy for Functional Group Confirmation

Vibrational spectroscopy is a fundamental tool for confirming the presence of specific functional groups within a molecule by probing its characteristic vibrational modes.

Infrared (IR) spectroscopy is particularly effective for identifying the carbonyl (C=O) functional groups of the ester moieties in Dimethyl anthracene-9,10-dicarboxylate. The analysis focuses on the strong absorption band associated with the C=O stretching vibration.

For aromatic esters, this characteristic absorption is typically observed in the range of 1730–1715 cm⁻¹. In this compound, the electron-withdrawing nature of the anthracene (B1667546) core influences the electronic environment of the ester groups. This results in a strong, sharp absorption peak within this region, unequivocally confirming the presence of the carbonyl groups. The IR spectrum of the parent compound, 9,10-anthracenedicarboxylic acid, shows characteristic broad O-H stretches and a carbonyl C=O stretch that shifts upon esterification to the expected region for the dimethyl ester. acs.org

Table 1: Expected Infrared Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
C=O (Ester)Stretch1730 - 1715Strong
C-O (Ester)Stretch1300 - 1200Strong
C=C (Aromatic)Stretch1620 - 1440Medium to Weak
C-H (Aromatic)Stretch3100 - 3000Medium
C-H (Methyl)Stretch2990 - 2850Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of this compound is distinguished by its simplicity and symmetry, which reflects the molecule's structure. Due to the C₂ᵥ symmetry, the eight aromatic protons on the anthracene core are chemically equivalent in two sets of four, and the six protons of the two methyl ester groups are also equivalent.

The expected ¹H NMR spectrum would feature two main signals:

Aromatic Protons (H-1, H-4, H-5, H-8 and H-2, H-3, H-6, H-7): The eight protons on the anthracene rings appear as a complex multiplet system in the aromatic region, typically between δ 7.5 and 8.5 ppm. These protons form a characteristic AA'BB' spin system, resulting from the coupling between adjacent protons.

Methyl Protons (-OCH₃): The six protons from the two equivalent methyl ester groups give rise to a sharp singlet. The chemical shift of this singlet is expected in the range of δ 3.9–4.2 ppm, which is typical for methyl esters attached to an aromatic ring system.

Table 2: Expected ¹H NMR Chemical Shifts for this compound
Proton TypeNumber of ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (H-1,4,5,8 & H-2,3,6,7)8H7.5 - 8.5Multiplet (AA'BB' system)
Methyl (-OCH₃)6H3.9 - 4.2Singlet

Advanced Optical Spectroscopy for Electronic Structure

Advanced optical spectroscopy techniques are employed to probe the electronic transitions and excited-state properties of this compound, which are governed by the π-conjugated system of the anthracene core.

The UV-Vis absorption spectrum of this compound is characterized by the distinctive vibronic structure of the anthracene chromophore. The spectrum arises from π-π* electronic transitions within the aromatic system. In solution, the spectrum of the parent 9,10-anthracenedicarboxylic acid exhibits several absorption bands between 350 and 400 nm. acs.org The ester derivative is expected to show a very similar absorption profile, with well-resolved peaks corresponding to different vibrational levels of the excited electronic state.

The primary absorption maxima (λmax) are typically observed around 360 nm, 380 nm, and 400 nm. The exact positions and intensities of these peaks can be influenced by the solvent environment.

Table 3: Typical UV-Vis Absorption Maxima for the Anthracene-9,10-dicarboxylate Chromophore
TransitionApproximate Wavelength (λmax, nm)
S₀ → S₁ (v=0)~400
S₀ → S₁ (v=1)~380
S₀ → S₁ (v=2)~360

Consistent with the behavior of anthracene derivatives, this compound is expected to be highly fluorescent, emitting light upon excitation with UV radiation. The photoluminescence emission spectrum is typically a mirror image of the lowest-energy absorption band. acs.org The emission spectrum also displays a distinct vibronic structure, with peaks corresponding to transitions from the lowest vibrational level of the first excited singlet state (S₁) to various vibrational levels of the ground state (S₀).

For the related 9,10-anthracenedicarboxylic acid, strong fluorescence is observed with emission peaks typically appearing at wavelengths slightly longer than the absorption maxima, with a characteristic Stokes shift. acs.org The emission maxima for this compound are expected in the blue region of the visible spectrum, generally between 400 nm and 450 nm.

Table 4: Typical Photoluminescence Emission Maxima for the Anthracene-9,10-dicarboxylate Chromophore
TransitionApproximate Wavelength (λem, nm)
S₁ (v=0) → S₀ (v=0)~405
S₁ (v=0) → S₀ (v=1)~425
S₁ (v=0) → S₀ (v=2)~445

Time-Resolved Spectroscopic Methods

Time-resolved spectroscopy allows for the observation of molecular events on extremely short timescales, providing invaluable insights into the lifetimes and decay pathways of electronically excited states.

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining the fluorescence lifetimes of molecules. horiba.comedinst.com The method involves exciting a sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. horiba.com By collecting the arrival times of millions of photons, a histogram is constructed that represents the fluorescence decay profile of the sample. edinst.com This decay curve can then be fitted to exponential functions to extract precise fluorescence lifetimes (τ), which correspond to the average time the molecule spends in the excited state before returning to the ground state via fluorescence. TCSPC can measure lifetimes ranging from a few picoseconds to microseconds. horiba.comedinst.com

For anthracene derivatives, substitutions at the 9 and 10 positions significantly influence their photophysical properties, including the fluorescence quantum yield and emission lifetime. While specific TCSPC data for this compound is not extensively reported in the literature, studies on analogous 9,10-disubstituted anthracenes provide a basis for understanding its expected behavior. For instance, compounds like 9,10-bis(phenylethynyl)anthracene (B116448) derivatives exhibit natural radiative lifetimes in the range of 2.5 to 4.4 nanoseconds. researchgate.net The ester groups in this compound are expected to influence the electronic structure of the anthracene core and, consequently, its excited-state dynamics.

TCSPC studies would be instrumental in quantifying the fluorescence lifetime of this compound in various solvents and environments. This data provides critical information on the efficiency of radiative decay versus non-radiative decay pathways, such as intersystem crossing to the triplet state or internal conversion. Such measurements are essential for evaluating the compound's suitability as a blue-emitting chromophore in applications like organic light-emitting diodes (OLEDs).

Table 1: Illustrative Fluorescence Lifetime Data for Related 9,10-Disubstituted Anthracene Compounds Measured by TCSPC
CompoundSolventFluorescence Lifetime (τ)Comment
9,10-Diphenylanthracene (B110198)Cyclohexane~8.3 nsA common benchmark annihilator in TTA-UC systems.
9,10-Dicyanoanthracene (DCA) Radical AnionAcetonitrile~3-5 psInvestigated using pump-probe transient absorption, indicating very fast decay. nih.gov
9,10-bis(phenylethynyl)anthracene (BPEA)Various~2.5-4.4 ns (Radiative)Shows shorter radiative lifetimes than unsubstituted anthracene due to extended π-conjugation. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes chemical species with one or more unpaired electrons, such as free radicals. The method is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The resulting EPR spectrum provides information about the electronic structure and local environment of the radical species.

In the context of this compound, EPR is a powerful tool for investigating the formation and stability of its radical ions (cation or anion radicals). These radicals can be generated through chemical or electrochemical oxidation/reduction or via photoinduced electron transfer. Studies on coordination polymers incorporating the anthracene-9,10-dicarboxylate (ADC) ligand have demonstrated that it can be a photoactive component capable of forming stable radicals upon irradiation. researchgate.net

In one such study, coordination polymers of Cadmium (Cd) and Zinc (Zn) with ADC as the ligand exhibited electron transfer photochromism. researchgate.net Upon exposure to light, the materials changed color due to the formation of radical photoproducts. The presence of these stable radicals, delocalized over the ADC moiety, was unequivocally confirmed by EPR spectroscopy. researchgate.net The EPR signal intensity correlated with the quantity of photogenerated radicals, providing a direct measure of the photochromic efficiency. researchgate.net Similar EPR studies on the radical anions of related compounds, such as 9-phenylanthracene (B14458) and 9,10-diphenylanthracene, have been used to determine the distribution of the unpaired electron's spin density across the molecule by analyzing the hyperfine coupling constants. utexas.edu

For this compound, EPR spectroscopy can be used to:

Confirm the generation of radical anions or cations in electron transfer reactions.

Investigate the stability and lifetime of these radical species.

Determine the distribution of the unpaired electron within the molecule by analyzing the hyperfine structure of the EPR spectrum.

This information is vital for understanding the mechanisms of photoinduced electron transfer and for designing materials with specific photoresponsive or electronic properties.

Table 2: Application of EPR Spectroscopy in the Study of Anthracene-9,10-dicarboxylate (ADC) Radicals
System StudiedMethod of Radical GenerationEPR Spectroscopy FindingSignificance
Cd and Zn Coordination Polymers with ADC LigandPhoto-irradiation (Solid State)Confirmed the formation of stable, photogenerated radicals. researchgate.netDemonstrates the photoactivity of the ADC moiety and its ability to form stable radical species.
Anthracene Cation RadicalChemical Oxidation (in H₂SO₄)Well-defined hyperfine pattern observed, allowing for characterization of the radical. nih.govProvides a model for the type of spectral information obtainable for anthracene-based radicals.
9,10-Diphenylanthracene Anion RadicalElectroreduction or Potassium ReductionResolved spectrum allowed for assignment of coupling constants and MO calculations. utexas.eduIllustrates how EPR can probe the electronic structure of substituted anthracene radicals.

Computational Chemistry Approaches to Dimethyl Anthracene 9,10 Dicarboxylate Systems

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of Dimethyl anthracene-9,10-dicarboxylate. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and related properties.

Density Functional Theory (DFT) for Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method to determine the lowest-energy (ground state) structure of molecules. For systems related to this compound, DFT calculations have been instrumental in revealing key structural features. Due to significant steric hindrance between the bulky carboxylate groups at the 9 and 10 positions, the molecule cannot adopt a planar conformation.

Studies on the closely related 9,10-anthracenedicarboxylic acid (ADCA) show that the lowest-energy ground-state structure features a significant twist. researchgate.netscispace.com The dihedral angle between the carboxylic acid groups and the plane of the anthracene (B1667546) ring is calculated to be approximately 56.6°. researchgate.netscispace.com This pronounced out-of-plane rotation is a direct consequence of the steric repulsion between the substituents crowded around the central anthracene ring. Similar calculations on other 9,10-substituted anthracene derivatives also show large dihedral angles, with one study on a bridged dimetal complex of 9,10-anthracenedicarboxylate reporting a twist of about 54°. rsc.org In contrast, anthracene dicarboxylic acid isomers with substituents at less crowded positions, such as the 1,4- and 2,6-isomers, are calculated to have dihedral angles of 0°, indicating a planar ground-state geometry. researchgate.netscispace.com

For the related compound anthracene-9,10-dicarboxaldehyde, DFT calculations using the B3LYP functional have determined average C-C-C bond angles of 120.3° and C-C-H bond angles of 118.8°, which align well with experimental values for similar structures. nih.gov These findings underscore the reliability of DFT in predicting the geometric parameters of such aromatic systems.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. Upon absorption of light, molecules can be promoted to higher energy states, often leading to significant changes in their geometry and electronic distribution.

For 9,10-anthracenedicarboxylic acid, TD-DFT calculations reveal dramatic differences between its ground and excited state geometries. researchgate.netscispace.com Upon excitation to the first excited state, the dihedral angle of the carboxyl groups relative to the anthracene plane is predicted to decrease substantially, from 56.6° in the ground state to 27.7°. researchgate.netscispace.com This geometric relaxation in the excited state is a critical factor influencing the molecule's photophysical properties, such as its fluorescence spectrum.

Furthermore, these calculations predict that the anthracene core itself undergoes a noticeable puckering upon excitation. researchgate.netscispace.com This distortion from a planar aromatic structure in the excited state is a unique feature of the 9,10-isomer and is not observed in other isomers like 1,4-ADCA or 2,6-ADCA, which tend to remain planar. researchgate.netscispace.com

Molecular Orbital Analysis (HOMO-LUMO Energetics)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic transitions and chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that correlates with the molecule's stability and the energy required for electronic excitation.

Based on the calculations for ADCA, a series of chemical reactivity descriptors have been determined. nih.gov These parameters provide insight into the molecule's behavior in chemical reactions.

Calculated Chemical Reactivity Parameters for Anthracene-9,10-dicarboxaldehyde (ADCA)
ParameterValue (eV)
HOMO-LUMO Gap (E_gap)2.8014
Chemical Hardness (η)1.4007
Global Softness (S)0.7139
Chemical Potential (μ)-4.8996
Electronegativity (χ)4.8996
Electrophilicity Index (ω)8.5692

Conformation Analysis and Steric Interactions

The spatial arrangement of atoms and the forces between them dictate the preferred conformation of a molecule. For this compound, steric interactions are the dominant factor controlling its three-dimensional shape.

Dihedral Angle Determination and Rotational Barriers

As established by DFT calculations, the steric clash between the ester groups at the 9 and 10 positions forces them out of the plane of the anthracene core. researchgate.netscispace.com The ground-state dihedral angle for the analogous dicarboxylic acid is determined to be 56.6°. researchgate.netscispace.com This significant twist minimizes the repulsive forces between the bulky substituents. This finding is consistent with calculations for other sterically hindered 9,10-substituted anthracenes. rsc.org

The existence of this twisted ground state implies a substantial energy barrier to rotation for the ester groups. While the exact rotational barrier for the 9,10-isomer has not been explicitly reported, it is expected to be significant to maintain this non-planar conformation. In contrast, for less sterically hindered isomers like 1,4-ADCA, the rotational barrier is calculated to be much lower, at 5.5 kcal/mol. scispace.com

Anthracene Moiety Puckering in Excited States

A key finding from TD-DFT calculations is the distortion of the anthracene core itself upon electronic excitation. researchgate.netscispace.com For the 9,10-isomer, the anthracene moiety undergoes a noticeable puckering in the first excited state. researchgate.netscispace.com This phenomenon is coupled with the significant decrease in the substituent dihedral angle from 56.6° to 27.7°. researchgate.netscispace.com

This excited-state structural change, where the molecule becomes more bent and the substituents move closer to the plane of the (now puckered) ring system, is a distinctive feature of the 9,10-substitution pattern. scispace.com It is completely absent in other isomers, which maintain their planarity upon excitation. scispace.com This behavior is crucial for explaining the unique photophysical properties of 9,10-substituted anthracenes, including their characteristically broad and diffuse emission spectra. scispace.com

Calculated Geometrical Changes in 9,10-Anthracenedicarboxylic Acid (ADCA) Upon Excitation
ParameterGround State (S₀)First Excited State (S₁)
Substituent Dihedral Angle56.6°27.7°
Anthracene Moiety GeometryPlanarPuckered

Force Field and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations, which compute the classical trajectories of atoms and molecules, are a cornerstone of computational chemistry for exploring the conformational landscape and dynamic behavior of molecules. These simulations rely on a potential energy function, known as a force field, to describe the interactions between atoms.

For aromatic esters like this compound, a robust force field is essential for accurate simulations. While specific force fields tailored exclusively for this molecule are not commonly reported in the literature, general-purpose force fields such as the General Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF) are designed to handle a wide variety of organic molecules. nih.govambermd.org The parameterization of these force fields typically involves fitting to high-level quantum mechanical calculations and experimental data to reproduce geometries, vibrational frequencies, and condensed-phase properties. nih.gov

The process of developing force field parameters for a molecule like this compound would involve:

Defining Atom Types: Assigning specific atom types to the carbon, hydrogen, and oxygen atoms based on their chemical environment (e.g., aromatic carbon, carbonyl carbon, ester oxygen).

Assigning Bonded Parameters: Determining equilibrium values and force constants for bond stretching, angle bending, and dihedral angle torsion. The dihedral parameters are particularly crucial for describing the rotation of the methoxycarbonyl groups relative to the anthracene core.

Assigning Non-bonded Parameters: Defining Lennard-Jones parameters to model van der Waals interactions and partial atomic charges to describe electrostatic interactions. Partial charges are often derived from quantum mechanical calculations, sometimes using semi-empirical methods to expedite the process for large sets of molecules. ambermd.org

Once a suitable force field is established, MD simulations can be employed to study various aspects of this compound systems. For instance, simulations of the molecule in different solvents can elucidate solvation structures and dynamics. Studies on related aromatic dicarboxylates, such as benzene (B151609) dicarboxylate dianions and their methylated analogs, have successfully used MD to investigate their solvation behavior and propensity for being at the air-water interface. nih.gov Similar simulations for this compound could provide insights into its aggregation behavior and interactions with different environments.

Table 1: Key Components of a Force Field for this compound

Interaction Term Description Relevance to this compound
Bond Stretching Energy associated with the vibration of covalent bonds from their equilibrium length. Defines the geometry of the anthracene core and the ester groups.
Angle Bending Energy required to deviate bond angles from their ideal values. Maintains the planarity of the aromatic rings and the geometry of the substituents.
Dihedral Torsion Energy associated with the rotation around chemical bonds. Crucial for describing the orientation of the methoxycarbonyl groups relative to the anthracene plane.
Van der Waals Short-range attractive and repulsive forces between non-bonded atoms. Governs intermolecular packing in the solid state and interactions with solvent molecules.
Electrostatic Coulombic interactions between atoms with partial charges. Describes the polar interactions of the ester groups.

Semi-Empirical Methods in Derivative Modeling

Semi-empirical quantum mechanical methods offer a computationally less expensive alternative to ab initio methods like Density Functional Theory (DFT), making them suitable for modeling larger systems or for high-throughput screening of derivatives. wikipedia.org These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org

For modeling derivatives of this compound, semi-empirical methods can be valuable for several purposes:

Geometry Optimization: Quickly obtaining reasonable molecular structures for a series of derivatives with different substituents on the anthracene core.

Electronic Properties: Estimating electronic properties such as ionization potentials, electron affinities, and orbital energies (HOMO/LUMO). These properties are useful for predicting the reactivity and photophysical behavior of the derivatives.

Screening for Properties of Interest: While less accurate than higher-level methods, semi-empirical calculations can be used to screen a large number of candidate derivatives to identify those with promising characteristics for further, more accurate computational study.

Commonly used semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Method 3), and the more recent PDDG (Pairwise Distance Directed Gaussian) and PM6/7 methods. The choice of method depends on the specific properties being investigated and the types of atoms present in the molecule.

Furthermore, as mentioned previously, semi-empirical methods like AM1 with Bond Charge Corrections (AM1-BCC) are often employed in the development of classical force fields to derive the partial atomic charges necessary for the electrostatic term. ambermd.org This highlights the synergy between different computational techniques, where faster, albeit less accurate, methods can provide the necessary parameters for more extensive simulations using classical mechanics.

Table 2: Potential Applications of Semi-Empirical Methods in Modeling this compound Derivatives

Application Description Example for Derivatives
Geometry Optimization Finding the lowest energy conformation of a molecule. Determining the preferred orientation of various substituent groups on the anthracene ring.
Electronic Structure Calculation Calculating molecular orbital energies and distributions. Predicting how electron-donating or -withdrawing groups alter the HOMO-LUMO gap.
Thermodynamic Properties Estimating heats of formation and reaction energies. Comparing the relative stabilities of different isomers of a substituted derivative.
Charge Distribution Analysis Calculating partial atomic charges. Providing input charges for the development of force fields for molecular dynamics simulations.

Photophysical Phenomena and Excited State Dynamics of Dimethyl Anthracene 9,10 Dicarboxylate

Luminescence Properties

Luminescence in 9,10-disubstituted anthracenes is a result of the de-excitation of electronic singlet and triplet states. The nature of the substituents at the 9 and 10 positions plays a crucial role in determining the relative efficiencies of fluorescence and phosphorescence, as well as the propensity for forming excited-state dimers (excimers).

The fluorescence of Dimethyl anthracene-9,10-dicarboxylate originates from the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). This S₁ → S₀ transition is a π-π* transition, characteristic of the conjugated aromatic system of the anthracene (B1667546) core. The substitution at the 9 and 10 positions can significantly alter the fluorescence properties compared to unsubstituted anthracene. For instance, while anthracene itself has a fluorescence quantum yield of about 0.27-0.36, substitution can either enhance or quench this emission. omlc.orgaatbio.com For many 9,10-disubstituted derivatives, such as 9,10-diphenylanthracene (B110198), the fluorescence quantum yield approaches unity, indicating that fluorescence is the dominant de-excitation pathway. omlc.org The ester groups in this compound are expected to influence the electronic structure, thereby affecting the energy and intensity of the fluorescence emission. rsc.org

The fluorescence spectrum of anthracene derivatives typically exhibits a vibronic structure, which corresponds to the vibrational energy levels of the ground state. The shape and position of these emission bands are sensitive to the molecular environment. vt.edu

Table 1: Comparative Fluorescence Quantum Yields (Φf) of Anthracene and a Related Derivative. This table provides illustrative data from related compounds to contextualize the fluorescence properties of the anthracene core.

Compound Solvent Quantum Yield (Φf) Reference
Anthracene Cyclohexane 0.36 omlc.org
9,10-Diphenylanthracene Cyclohexane ~1.0 omlc.org

Following photoexcitation to the singlet state manifold, the molecule can undergo intersystem crossing (ISC) to the triplet state (T₁). Phosphorescence is the radiative decay from this T₁ state back to the ground state (S₀). For most anthracene derivatives in fluid solution at room temperature, phosphorescence is very weak or non-existent because the long lifetime of the triplet state allows for efficient non-radiative quenching by molecular oxygen and other quenchers.

However, the triplet state is still significantly involved in the photophysics of these molecules. The efficiency of ISC (ΦISC) is a key parameter; for unsubstituted anthracene, the triplet yield is approximately 70%. rsc.org Substitution at the 9 and 10 positions can drastically alter this rate. For derivatives like 9,10-dimethylanthracene (B165754) and 9,10-diphenylanthracene, the rate of ISC is significantly reduced, leading to higher fluorescence quantum yields. rsc.org In polar solvents, triplet excited state formation in some derivatives can occur through charge recombination following charge separation. nih.gov In solid matrices or deoxygenated solutions, anthracene derivatives can exhibit delayed fluorescence resulting from triplet-triplet annihilation, where two molecules in the T₁ state interact to produce one in the S₁ state, which then fluoresces. rsc.org

At higher concentrations, an excited-state anthracene derivative (A) can interact with a ground-state molecule of the same species (A) to form an excited-state dimer, known as an excimer (AA). researchgate.net This process is particularly relevant for planar aromatic molecules due to intermolecular π-π interactions. researchgate.net

A* + A ⇌ (AA)*

Excimer formation is a dynamic process dependent on diffusion in solution. researchgate.net The resulting excimer emission is characteristically broad, structureless, and significantly red-shifted compared to the structured monomer fluorescence. rsc.org This red-shift is due to the stabilization of the excited-state complex. While some 9,10-disubstituted anthracenes like 9,10-diphenylanthracene are known to form excimers in the solid state or in concentrated solutions, the bulky substituents can sometimes hinder the necessary cofacial arrangement for optimal excimer formation. rsc.orgsemanticscholar.org For instance, 9,10-dichloroanthracene (B1293567) readily forms excimers in both solution and crystalline states. researchgate.netelsevierpure.com

An exciplex is conceptually similar to an excimer but is formed between two different types of molecules, one acting as an electron donor and the other as an acceptor in the excited state. The formation of exciplexes is also a potential de-excitation pathway for this compound in the presence of suitable donor or acceptor molecules.

Electronic Transition Characterization

The electronic transitions of this compound, observable through absorption and emission spectroscopy, are sensitive to the surrounding medium. This sensitivity, known as solvatochromism, provides valuable insights into the electronic structure of the ground and excited states.

The absorption and emission spectra of anthracene derivatives often exhibit shifts in peak position as a function of solvent polarity, a phenomenon known as solvatochromism. nih.gov Generally, the absorption spectra (corresponding to the S₀ → S₁ transition) are less sensitive to solvent polarity than the fluorescence spectra (S₁ → S₀ transition). researchgate.net

The Stokes shift is the difference in energy (or wavelength/wavenumber) between the maximum of the absorption and the maximum of the emission spectra. It arises from several factors, including the reorganization of the solvent shell around the molecule following excitation and geometric relaxation of the molecule in the excited state.

A larger Stokes shift is generally observed in more polar solvents, reflecting a greater degree of solvent reorganization around the more polar excited state. The relationship between the Stokes shift (Δν) and solvent polarity can be described by the Lippert-Mataga equation:

Δν = νabs - νem = (2/hc) * ( (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ) * ( (μe - μg)² / a³ ) + constant

where νabs and νem are the wavenumbers of absorption and emission maxima, h is Planck's constant, c is the speed of light, ε is the solvent dielectric constant, n is the solvent refractive index, a is the Onsager cavity radius, and μe and μg are the dipole moments of the excited and ground states, respectively. A linear plot of the Stokes shift against the solvent polarity function indicates that the change in dipole moment upon excitation is a primary driver of the observed solvatochromism. nih.gov Analysis of such plots for related anthracene derivatives has confirmed a significant increase in dipole moment upon excitation. researchgate.net

Table 2: Illustrative Solvatochromic Data for an Anthracene Derivative (9,10-Dicyanoanthracene). This table demonstrates the effect of solvent polarity on absorption maxima (λabs), emission maxima (λem), and the calculated Stokes Shift for a related compound.

Solvent Dielectric Constant (ε) λabs (nm) λem (nm) Stokes Shift (cm-1)
Cyclohexane 2.02 405 419 823
Diethyl ether 4.34 406 426 1147
Dichloromethane 8.93 408 436 1572
Acetonitrile 37.5 407 441 1928

Data is illustrative and based on general trends observed for 9,10-disubstituted anthracenes.

Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process of a fluorophore. For anthracene derivatives, this value is highly sensitive to the nature and position of substituents on the aromatic core. Unsubstituted anthracene itself has a moderate fluorescence quantum yield of approximately 30%, a result of a significant rate of intersystem crossing to the triplet state, which has a yield of about 70%. rsc.org

Substitution at the 9 and 10 positions of the anthracene ring is a well-established strategy to modify the photophysical properties of the molecule. rsc.org Attaching substituents at these positions can drastically alter the probabilities of radiative (fluorescence) and non-radiative decay pathways, including intersystem crossing. For instance, replacing the hydrogens at the 9 and 10 positions with methyl groups, as in 9,10-dimethylanthracene, leads to a significant increase in the fluorescence quantum yield to around 70%. rsc.org This enhancement is attributed to steric and electronic effects that hinder non-radiative decay processes.

While specific quantum yield data for this compound is not extensively documented in the reviewed literature, the general trend for 9,10-disubstituted anthracenes suggests a high fluorescence efficiency. The ester groups are expected to influence the electronic properties of the anthracene core, but a high quantum yield is generally anticipated, making it a suitable candidate for applications requiring strong blue emission. The efficiency can, however, be influenced by the solvent environment due to potential charge transfer interactions.

Table 1: Fluorescence Quantum Yields of Selected Anthracene Derivatives

Compound Substituents Fluorescence Quantum Yield (Φf)
Anthracene None ~0.30 rsc.org
9,10-Dimethylanthracene 9,10-di-CH₃ ~0.70 rsc.org
9,10-Diphenylanthracene 9,10-di-Ph ~0.90 - 1.0 rsc.org

Note: The table presents data for related compounds to provide context for the expected properties of this compound.

Triplet-Triplet Annihilation (TTA) Upconversion Processes

Triplet-triplet annihilation (TTA) upconversion is a process where two molecules in their triplet excited state interact to produce one molecule in an excited singlet state, which then emits a photon of higher energy (shorter wavelength) than the initially absorbed photons. This process requires a sensitizer (B1316253), which absorbs the initial low-energy light and populates its triplet state, and an annihilator (or emitter), which receives the triplet energy from the sensitizer and undergoes TTA.

Anthracene derivatives are frequently employed as annihilators in TTA-UC systems due to their favorable triplet energy levels and high fluorescence quantum yields. rsc.orgrsc.org Specifically, 9,10-disubstituted anthracenes are excellent candidates for this role. rsc.org A high fluorescence quantum yield in the annihilator is crucial for an efficient upconversion process, as it ensures that the high-energy singlet state generated from TTA decays radiatively.

Several studies have demonstrated the successful use of 9,10-substituted anthracenes as annihilators in TTA-UC systems, often paired with platinum or palladium octaethylporphyrin as the sensitizer. rsc.orgrsc.org In some cases, the upconversion quantum yields observed with these systems have even surpassed that of the benchmark annihilator, 9,10-diphenylanthracene (DPA). rsc.orgrsc.org The triplet state energy (T₁) of 9,10-substituted anthracenes is typically around 1.77 eV, which is compatible with common porphyrin-based sensitizers. rsc.org Given its expected high fluorescence quantum yield, this compound is a promising candidate for use as an annihilator in efficient TTA-UC systems for converting, for example, green light to blue light.

Photochromic Behavior and Electron Transfer Photochromism

Photochromism refers to the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. In the context of anthracene derivatives, a particularly interesting mechanism is electron transfer photochromism. This process typically involves the photo-induced transfer of an electron from a donor moiety to an acceptor moiety, leading to the formation of a colored radical ion pair.

Research has shown that coordination polymers constructed from anthracene-9,10-dicarboxylate (the deprotonated form of the corresponding dicarboxylic acid) can exhibit electron transfer photochromism. nih.gov These materials display a color change upon irradiation due to the formation of stable radical photoproducts. nih.gov The coloration process in these systems has been identified as a metal-assisted ligand-to-ligand electron transfer between adjacent anthracene-9,10-dicarboxylate molecules. nih.gov The photogenerated stable radicals are delocalized over the anthracene core. nih.gov

Although this behavior was observed in a solid-state coordination polymer, it highlights the intrinsic capacity of the anthracene-9,10-dicarboxylate structure to participate in photoinduced electron transfer. It is plausible that this compound, under appropriate conditions (e.g., in the presence of electron donors or acceptors, or within a specific matrix), could also exhibit photochromic behavior driven by an electron transfer mechanism. The ester groups, being electron-withdrawing, would influence the electron acceptor properties of the anthracene core and thus the thermodynamics and kinetics of such a photoinduced electron transfer process.

Influence of Substituents on Excited-State Properties

The photophysical properties of anthracene are highly tunable through chemical substitution. The nature of the substituent (electron-donating or -withdrawing) and its position on the anthracene ring can profoundly alter the absorption and emission spectra, quantum yield, and excited-state lifetime. nih.gov

Carboxylic vs. Carboxylate Group Effects

The protonation state of carboxylic acid groups has a pronounced effect on the excited-state properties of anthracene dicarboxylic acids. Studies on 9,10-anthracene dicarboxylic acid (9,10-ADCA) reveal significant differences between the protonated (carboxylic acid) and deprotonated (carboxylate) forms. colab.wsresearchgate.net

In neutral, aprotic solvents, 9,10-ADCA exists in its protonated form. Upon deprotonation in basic solutions, both the absorption and emission spectra shift hypsochromically (to shorter wavelengths). scispace.com This blue shift is accompanied by a dramatic decrease in the Stokes shift, from 3,534 cm⁻¹ in the acidic form to 610 cm⁻¹ in the basic form in DMF. scispace.com This indicates a significant change in the geometry and electronic distribution of the molecule between the ground and excited states, which is less pronounced in the deprotonated carboxylate form.

The fluorescence lifetime also changes significantly upon deprotonation. For 9,10-ADCA in DMF, the lifetime decreases by about half in basic solution compared to acidic or neutral solutions. scribd.com These changes reflect the different electronic nature of the -COOH and -COO⁻ groups. The carboxylate is a stronger electron-donating group than the carboxylic acid, which alters the charge distribution in both the ground and excited states of the anthracene moiety. While the dimethyl ester (-COOCH₃) is not identical to the carboxylate, this comparison underscores the sensitivity of the anthracene core's photophysics to the electronic character of the substituents at the 9 and 10 positions. The ester group is electron-withdrawing, and its influence would differ from both the carboxylic acid and the carboxylate, leading to its own unique set of photophysical parameters.

Positional Isomerism (e.g., 9,10- vs. 1,4- vs. 2,6-dicarboxylate)

The position of the dicarboxylate substituents on the anthracene ring leads to dramatic differences in photophysical properties due to changes in molecular symmetry, electronic structure, and ground- and excited-state geometries. colab.ws A systematic investigation of 1,4-, 2,6-, and 9,10-anthracene dicarboxylic acids (ADCA) highlights these isomer-specific effects. colab.wsresearchgate.net

Geometry: Density functional theory (DFT) calculations show that for 1,4-ADCA and 2,6-ADCA, the lowest-energy ground-state structures have the carboxylic acid groups coplanar with the anthracene ring (dihedral angle θ = 0°). colab.wsresearchgate.net In stark contrast, for 9,10-ADCA, steric hindrance forces the carboxylic acid groups out of the plane of the aromatic ring, resulting in a large dihedral angle of 56.6°. colab.wsresearchgate.net Upon excitation to the first singlet excited state, this dihedral angle in the 9,10-isomer decreases significantly to 27.7°, and the anthracene core itself undergoes puckering. colab.wsresearchgate.net This significant geometry change between the ground and excited states for the 9,10-isomer is responsible for its large Stokes shift compared to the other isomers. scispace.com

Spectroscopic Properties: The substitution pattern perturbs the electronic transitions along the long and short axes of the anthracene molecule to varying degrees. colab.ws

2,6-ADCA: Substitution along the long axis results in a small Stokes shift (e.g., 584 cm⁻¹ in THF) and a relatively long fluorescence lifetime. scribd.com

1,4-ADCA: Substitution along the short axis leads to a broad, structureless emission spectrum and a very large Stokes shift (e.g., 6,484 cm⁻¹ in DMF). scispace.com

9,10-ADCA: Substitution at the sterically hindered positions results in an anthracene-like structured absorption spectrum but a broad, diffuse emission spectrum with a large Stokes shift (e.g., 3,796 cm⁻¹ in THF). scispace.comscribd.com

These profound differences observed for the dicarboxylic acids can be directly extrapolated to their corresponding dimethyl esters. Therefore, this compound is expected to have markedly different photophysical properties—including absorption and emission maxima, Stokes shift, and excited-state lifetime—compared to its 1,4- and 2,6-isomers due to these fundamental structural and electronic variations.

Table 2: Comparison of Photophysical Properties of Anthracene Dicarboxylic Acid Isomers in DMF

Isomer Stokes Shift (Acidic) Stokes Shift (Basic)
2,6-ADCA 809 cm⁻¹ scispace.com 510 cm⁻¹ scispace.com
1,4-ADCA 6,484 cm⁻¹ scispace.com 1,997 cm⁻¹ scispace.com
9,10-ADCA 3,534 cm⁻¹ scispace.com 610 cm⁻¹ scispace.com

Electrochemical Behavior of Dimethyl Anthracene 9,10 Dicarboxylate Derivatives

Redox Potentials and Electron Transfer Processes

The redox behavior of dimethyl anthracene-9,10-dicarboxylate is fundamentally linked to the π-conjugated anthracene (B1667546) core. The electron-withdrawing nature of the two methoxycarbonyl groups at the 9 and 10 positions significantly influences the potentials at which the molecule undergoes oxidation and reduction.

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a key technique for investigating the redox processes of anthracene derivatives. For the related compound, 9,10-diphenylanthracene (B110198) (DPA), CV studies in aprotic solvents like dimethylformamide (DMF) show two reversible one-electron reduction waves. utexas.edu The first reduction corresponds to the formation of a stable radical anion (DPA•⁻), and the second to the formation of the dianion (DPA²⁻). utexas.edu The oxidation of anthracene derivatives has also been examined. For instance, the oxidation of anthracene and 9,10-diphenylanthracene in aprotic solvents reveals that the radical cation of anthracene can be stable at high scan rates. lookchem.com

In a study of dimetal complexes bridged by 9,10-anthracenedicarboxylate, the electrochemical behavior was investigated. rsc.org The cyclic voltammogram of the molybdenum complex [{Mo₂(O₂CᵗBu)₃}₂(μ-9,10-An(CO₂)₂)] in THF showed two reversible one-electron oxidation waves. rsc.org These processes are attributed to the successive oxidation of the two dimetal units, indicating that the anthracene dicarboxylate bridge mediates electronic communication between them. rsc.org

The electrochemical behavior of anthracen-9-ylmethylene-(3,4-dimethyl-isoxazol-5-yl)-amine, another anthracene derivative, was studied at a gold electrode. electrochemsci.org This compound was found to oxidize through the loss of a single electron to form a radical cation, which is then followed by a rapid chemical process. A subsequent oxidation step leads to the formation of a dication, also followed by a chemical reaction, indicating an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism. electrochemsci.org

The following table summarizes representative redox potential data for related anthracene derivatives, providing a comparative basis for understanding this compound.

CompoundProcessE½ (V vs. reference)Solvent/Electrolyte
9,10-DiphenylanthraceneReduction to radical anion-1.95 (vs. SCE)DMF / 0.1 M TBAI
[{Mo₂(O₂CᵗBu)₃}₂(μ-9,10-An(CO₂)₂)]First Oxidation+0.13 (vs. Ag/AgCl)THF / 0.1 M [NBuⁿ₄][PF₆]
[{Mo₂(O₂CᵗBu)₃}₂(μ-9,10-An(CO₂)₂)]Second Oxidation+0.48 (vs. Ag/AgCl)THF / 0.1 M [NBuⁿ₄][PF₆]
[{W₂(O₂CᵗBu)₃}₂(μ-9,10-An(CO₂)₂)]First Oxidation+0.43 (vs. Ag/AgCl)THF / 0.1 M [NBuⁿ₄][PF₆]
[{W₂(O₂CᵗBu)₃}₂(μ-9,10-An(CO₂)₂)]Second Oxidation+0.81 (vs. Ag/AgCl)THF / 0.1 M [NBuⁿ₄][PF₆]

Data synthesized from multiple sources for comparative purposes. utexas.edursc.org

Differential Pulse Voltammetry (DPV) Investigations

Differential pulse voltammetry offers higher sensitivity and resolution for determining redox potentials compared to cyclic voltammetry. For the dimetal complexes bridged by 9,10-anthracenedicarboxylate, DPV was used to obtain more precise values for the oxidation potentials. rsc.org The DPV results confirmed the two-step oxidation process observed in the CV studies and provided accurate E½ values, which are crucial for understanding the electronic structure and the extent of interaction between the metal centers through the anthracene bridge. rsc.org

Frontier Molecular Orbital Energy Level Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The energy levels of these orbitals can be estimated from electrochemical data.

The HOMO and LUMO energy levels of a series of novel 9,10-anthracene-based molecules were characterized, and it was found that functionalization at these positions with different phenyl derivatives resulted in minor (±0.10 eV) changes in their electrochemical behavior. mdpi.com This suggests that while the core electronic properties are retained, fine-tuning is possible. mdpi.com

Theoretical investigations using Density Functional Theory (DFT) on molecules like anthracene-9,10-dicarboxaldehyde provide valuable insights into the electronic structure. For this molecule, the calculated energy difference between the HOMO and LUMO is 2.8014 eV. nih.gov The global hardness, softness, chemical potential, electronegativity, and electrophilicity index were also determined to be 1.4007, 0.7139, -4.8996, 4.8996, and 8.5692 eV respectively. nih.gov

For this compound, the electron-withdrawing ester groups are expected to lower both the HOMO and LUMO energy levels compared to unsubstituted anthracene. This lowering of the LUMO level facilitates electron injection, a desirable property for n-type semiconductor materials in electronic devices.

The following table presents the frontier molecular orbital energies for related anthracene compounds.

CompoundHOMO (eV)LUMO (eV)Method
Anthracene-5.95-2.35Experimental (estimated from CV)
Anthracene-9,10-dicarboxaldehyde-6.30-3.50Theoretical (DFT)

Data from representative studies on anthracene and a related derivative to provide context. mdpi.comresearchgate.net

Electrochemical Properties in Optoelectronic Device Materials

Anthracene-based semiconductors are of interest due to their stability, planarity, and favorable frontier molecular orbital energy levels. mdpi.com The electrochemical properties of this compound derivatives are directly relevant to their performance in optoelectronic devices such as organic thin-film transistors (OTFTs).

In a study of seven novel 9,10-functionalized anthracene molecules, their potential as the active semiconducting layer in OTFTs was explored. mdpi.com The functionalization at the 9,10-positions was shown to be an effective way to tune the thermal stability of the material with negligible effects on the frontier molecular orbital energy levels. mdpi.com However, these substitutions can significantly modify the solid-state arrangement, which can have detrimental effects on OTFT performance. mdpi.com

The electrochemical stability, as determined by techniques like cyclic voltammetry, is a key indicator of the operational lifetime of an organic semiconductor in a device. The reversible redox behavior observed for many anthracene derivatives is a positive attribute for their application in such devices.

Applications of Dimethyl Anthracene 9,10 Dicarboxylate in Advanced Materials Science and Supramolecular Chemistry

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The de-esterified form of dimethyl anthracene-9,10-dicarboxylate, anthracene-9,10-dicarboxylic acid (H₂ADC), is a key organic linker for creating metal-organic frameworks (MOFs) and coordination polymers. The anthracene (B1667546) unit's size and conjugated π-system are instrumental in dictating the framework's properties, from fluorescence and sensing capabilities to structural stability and photoactivity.

Ligand Design for Tunable Fluorescence and Sensing Applications

The anthracene-9,10-dicarboxylate (ADC) ligand is an excellent candidate for designing fluorescent MOFs due to its intrinsic luminescence. When incorporated into a framework, the emission properties of the ligand can be modulated by its interaction with the metal nodes and other nearby linkers. For instance, the absorption and emission spectra of MOFs constructed from 9,10-ADCA are often broadened and redshifted compared to the free ligand in solution. This phenomenon indicates intermolecular interactions within the framework, which can be harnessed for sensing applications. The porous and well-defined structure of these MOFs allows for the selective inclusion of guest molecules, which can interact with the anthracene units and cause a detectable change in the fluorescence output, forming the basis for chemical sensors.

Structural Stability of MOF Architectures (e.g., UiO-66, UiO-67)

The robust nature of the ADC ligand contributes significantly to the stability of the resulting MOF structures. Zirconium-based MOFs utilizing ADC as a linker have been shown to be isostructural with the notably stable UiO-66 and UiO-67 frameworks. A study on a zirconium MOF with 9,10-dicarboxylic acid anthracene, termed UIO-66 (H₂DCA), demonstrated high thermal and chemical stability. The framework was found to be stable up to 583 K. rsc.org Its structural integrity was maintained in challenging chemical environments, including boiling water, nitric acid, and triethylamine. rsc.org However, the stability was compromised in the presence of other acids like hydrochloric, sulfuric, and phosphoric acid. rsc.org Generally, extending the organic linker in the UiO series can sometimes decrease chemical stability, but the larger aromatic system of the anthracene core can also enhance thermal stability and resistance to hydrolysis by limiting water penetration. nih.govnih.gov

Table 1: Stability of UIO-66 (H₂DCA) Under Various Conditions
ConditionObservationReference
ThermalStable up to 583 K rsc.org
Boiling WaterStructure maintained rsc.org
Nitric AcidStructure maintained rsc.org
TriethylamineStructure maintained rsc.org
Hydrochloric AcidStructure gradually destroyed rsc.org
Sulfuric AcidStructure decomposed rsc.org
Phosphoric AcidStructure decomposed rsc.org

Photoactivity in Coordination Polymers

Coordination polymers built with the anthracene-9,10-dicarboxylate ligand exhibit notable photoactive properties. Research on cadmium (Cd) and zinc (Zn) coordination polymers has revealed that these materials can display electron transfer photochromism, where they change color upon exposure to light. rsc.orgmdpi.com This process involves the formation of radical photoproducts within the solid-state material. rsc.orgmdpi.com Density functional theory calculations have shown that this coloration is a metal-assisted, ligand-to-ligand electron transfer process between adjacent ADC molecules, with the photogenerated radicals delocalized over the anthracene units. rsc.org The efficiency of this photochromic behavior is highly dependent on the structure of the coordination polymer; for example, shorter distances between ADC components can lead to higher coloration efficiency and a greater quantity of photogenerated radicals. rsc.org

Organic Optoelectronic and Semiconductor Materials

The anthracene core is a well-established component in organic semiconductors due to its planarity and suitable frontier molecular orbital energy levels, which facilitate charge transport. rsc.org While this compound itself is not typically used directly as the active layer, its derivatives, functionalized at the 9,10-positions, are explored for their potential in organic thin-film transistors and as building blocks for novel conjugated polymers.

Active Layers in Organic Thin Film Transistors (OTFTs)

Functionalization at the 9,10-positions of the anthracene core is a key strategy for tuning the properties of molecular semiconductors for OTFT applications. rsc.org While many high-performance anthracene derivatives are substituted at the 2,6-positions, modification at the 9,10-positions has been shown to be an effective method for adjusting the material's thermal stability and influencing its solid-state packing arrangement. rsc.orgresearchgate.net

However, this modification can be a double-edged sword. A study of seven novel 9,10-anthracene-based molecules used as the semiconductor layer in OTFTs found that while thermal stability was effectively tuned, the functionalization strongly affected the solid-state structure, leading to modest device performance. rsc.org The highest charge carrier mobility achieved in this study was on the order of 10⁻⁶ cm² V⁻¹ s⁻¹. rsc.org This highlights the critical challenge in molecular design: balancing thermal and chemical stability with the optimal intermolecular packing required for efficient charge transport. Other related structures, such as anthracenedicarboximide-based semiconductors, have shown more promising results as n-channel materials in OTFTs, exhibiting air-stable operation with electron mobilities up to 0.06 cm² V⁻¹ s⁻¹. mdpi.com

Table 2: Performance of OTFTs Based on Anthracene Derivatives
Anthracene Derivative TypePosition of FunctionalizationRole/PerformanceHighest Mobility (cm² V⁻¹ s⁻¹)Reference
Phenyl Derivatives9,10-Tuned thermal stability; modest p-type performance~10⁻⁶ rsc.org
Anthracenedicarboximides2,3:6,7- (core)Air-stable n-channel transport0.06 mdpi.com

Conjugated Copolymers and Low Band Gap Materials

In the design of low band gap conjugated polymers for applications like organic photovoltaics, the anthracene unit is a valuable electron-donating building block. A common and successful strategy involves functionalizing the 9,10-positions with bulky, solubilizing groups—such as phenyl or dodecyloxy-phenyl groups—and carrying out the polymerization through the more reactive 2,6-positions. nih.gov This approach yields donor-acceptor (D-A) copolymers with desirable properties. For example, copolymers of a 9,10-disubstituted anthracene donor with a benzothiadiazole dicarboxylic imide (BTDI) acceptor have been synthesized that exhibit low optical band gaps of 1.66 eV and deep highest occupied molecular orbital (HOMO) levels around -5.5 eV, which is beneficial for achieving high open-circuit voltages in solar cells. nih.gov

Alternatively, the anthracene core can be directly incorporated into the polymer backbone via its 9,10-positions. Research has described the synthesis of conjugated polymers consisting of alternating anthracene-9,10-diyl and 1,4-phenylene units. This method directly utilizes the connectivity of the 9,10-dicarboxylate precursor, creating a different polymer architecture where the anthracene unit's photophysical properties are integral to the main conjugated chain.

Structure-Property-Mobility Relationships in Semiconductors

The performance of organic semiconductors is intrinsically linked to the molecular structure of the organic material, which dictates its packing in the solid state and, consequently, its charge transport properties. Anthracene derivatives, including this compound, have been extensively studied to elucidate these structure-property-mobility relationships. pkusz.edu.cnrsc.org

The planar nature of the anthracene core promotes strong intermolecular π-π stacking, which is crucial for efficient charge hopping between molecules. pkusz.edu.cn The charge mobility in these materials can be significantly influenced by the substituents on the anthracene core. For instance, the introduction of bulky groups can disrupt the cofacial π-stacking, leading to lower charge mobility. Conversely, carefully chosen substituents can enhance intermolecular interactions and improve charge transport pathways.

Research into various anthracene derivatives has provided valuable insights into optimizing molecular design for high-performance organic field-effect transistors (OFETs). For example, studies on 2,6-bis[2-(4-pentylphenyl)vinyl]anthracene have demonstrated that its densely packed crystal structure contributes to high charge mobility. pkusz.edu.cn While not this compound itself, this research highlights the principles of how molecular structure and packing in anthracene-based semiconductors govern their electronic properties. The investigation of a family of n-channel organic semiconductors based on N,N'-dialkyl-2,3:6,7-anthracenedicarboximide revealed that core substitutions significantly impact the LUMO energy levels, which is critical for efficient electron transport. rsc.org

Table 1: Charge Mobility in Selected Anthracene-Based Organic Semiconductors

CompoundMobility (cm²/V·s)Key Structural Feature
N,N'-1H,1H-perfluorobutyl anthracenedicarboximide0.06Slipped-stack cofacial packing with close π-π stacking distances of ~3.2 Å. rsc.org
Cyano core-substituted N,N'-dialkyl-2,3:6,7-anthracenedicarboximideup to 0.04 (in air)Tuned LUMO energy enabling good electron transport in ambient conditions. rsc.org
1,5-distyrylanthraceneup to 0.15Favorable molecular packing and excellent thin-film morphology. researchgate.net

This table is interactive. Click on the headers to sort the data.

Supramolecular Assembly and Host-Guest Chemistry

The rigid and well-defined structure of the anthracene dicarboxylate scaffold makes it an excellent building block for the construction of complex supramolecular architectures.

Macrocycle Synthesis via Anthracene Dicarboxylate Derivatives

Anthracene dicarboxylate derivatives are versatile precursors for the synthesis of macrocycles. beilstein-journals.orgnih.gov These macrocyclic compounds, which incorporate the anthracene unit, often exhibit unique photophysical properties and can act as hosts for various guest molecules. rsc.orgresearchgate.net The synthesis of these macrocycles can be achieved through various organic reactions, such as esterification or amidation, which link the dicarboxylate groups with other molecular components. For example, fluorescent macrocycles based on 1,3-butadiyne-bridged dibenzo[a,j]anthracene subunits have been synthesized, demonstrating the utility of anthracene derivatives in creating complex cyclic structures. beilstein-journals.orgnih.gov

Selective Inclusion and Separation of Isomeric Guests

Macrocycles derived from anthracene dicarboxylates can exhibit remarkable selectivity in binding guest molecules, including the challenging separation of isomers. ccspublishing.org.cn The pre-organized cavity of the macrocycle, along with specific non-covalent interactions such as π-π stacking and hydrogen bonding, allows for the preferential encapsulation of one isomer over another. researchgate.netnih.gov This principle has been demonstrated in the separation of phenanthrene (B1679779) and anthracene using a water-soluble macrocycle-based cage, where the cage selectively encapsulates phenanthrene. ccspublishing.org.cn While not directly using a this compound derived macrocycle, this research showcases the potential of anthracene-based hosts in isomer separation.

Clathrate Formation and Host-Guest Interactions

This compound and its parent acid can form clathrates, which are inclusion compounds where guest molecules are trapped within the crystalline lattice of the host. The formation of these clathrates is driven by host-guest interactions, including van der Waals forces and hydrogen bonding. For instance, the cycloaddition of fumaric or maleic acid to anthracene yields host molecules that readily form inclusion compounds with various solvents, such as acetic acid. rsc.org Coordination polymers synthesized from anthracene-9,10-dicarboxylic acid have also been shown to exhibit interesting host-guest properties. nih.gov

Self-Assembly into Nanostructures (e.g., Nanowires)

Under specific conditions, this compound and related derivatives can self-assemble into well-defined nanostructures, such as nanowires. semanticscholar.orgrsc.org This process is governed by a delicate balance of non-covalent interactions, including π-π stacking and dipole-dipole interactions. The resulting nanostructures can exhibit interesting optical and electronic properties. For example, derivatives of 9,10-distyrylanthracene (B86952) have been shown to self-assemble into fluorescent organic nanowires with high quantum yields, where weak intermolecular C–H⋯F interactions and effective π–π stacking play a crucial role. rsc.org

Photomechanical Materials

Anthracene derivatives, including those related to this compound, are at the forefront of research into photomechanical materials. These materials can undergo macroscopic shape changes in response to light stimulation. This effect is often based on the reversible [4+4] photodimerization of the anthracene units within a crystal lattice. researchgate.net

Upon exposure to UV light, adjacent anthracene molecules undergo a cycloaddition reaction to form a dimer. This dimerization process alters the molecular shape and packing within the crystal, leading to mechanical stress and a macroscopic change in the material's shape, such as bending or twisting. The process is often reversible, with the dimer reverting to the monomers upon exposure to light of a different wavelength or upon heating. Research on 9-anthracene carboxylic acid and its derivatives has provided significant insights into the structure-property relationships that govern the photomechanical response, highlighting the importance of crystal packing and photoreactivity. researchgate.netfigshare.com

Reversible Light-Induced Mechanical Motions in Crystalline States

The ability of molecular crystals to undergo reversible shape changes upon exposure to light is a key area of interest for the development of photomechanical actuators, artificial muscles, and light-powered micro-robotics. For many anthracene derivatives, this phenomenon is driven by a [4+4] cycloaddition reaction between adjacent molecules in the crystal lattice upon irradiation with UV light, leading to the formation of a photodimer. This dimerization process alters the molecular geometry and the intermolecular distances, resulting in a macroscopic change in the crystal's shape, such as bending, twisting, or expansion.

The reversibility of this process is crucial for practical applications. The photodimer can often revert to the original monomeric state through the application of heat or light of a different wavelength, allowing the crystal to return to its initial shape. This cycle of dimerization and dissociation can, in principle, be repeated, leading to a reversible photomechanical response. The kinetics of both the forward and reverse reactions are critical parameters that determine the speed and efficiency of the mechanical motion.

For this compound, it is hypothesized that it could exhibit similar light-induced mechanical motions. The ester groups at the 9 and 10 positions would influence the electronic properties of the anthracene core and the intermolecular interactions, thereby affecting the photodimerization process. However, without specific experimental data, the precise nature and efficiency of such mechanical motions remain speculative.

Impact of Crystal Packing on Photoreactivity

The photochemical behavior of anthracene derivatives in the solid state is profoundly influenced by their crystal packing. For a [4+4] photodimerization to occur, the two reacting anthracene moieties must be positioned in close proximity and with a suitable orientation within the crystal lattice. According to the topochemical principles, the distance between the reacting double bonds should ideally be less than 4.2 Å.

The specific arrangement of molecules, or polymorphism, can therefore determine whether a crystal is photoactive or photo-inert. Even subtle changes in the crystal structure, induced by different crystallization conditions or the presence of solvent molecules, can lead to a complete loss of photoreactivity. For instance, in some derivatives of 9-anthracene carboxylic acid, methyl or phenyl substitution at the 10-position has been shown to alter the crystal packing in such a way that it prevents the photodimerization reaction.

Solid State Structural Elucidation and Intermolecular Interactions of Dimethyl Anthracene 9,10 Dicarboxylate

Crystal Structure Determination via X-ray Diffraction

The crystal structure of Dimethyl anthracene-9,10-dicarboxylate was determined by single-crystal X-ray diffraction. iucr.org The analysis revealed that the compound crystallizes with two independent molecules in the asymmetric unit. A key feature of the crystal packing is that both of these molecules are located on crystallographic inversion centers. iucr.org This crystallographic symmetry imposes a specific conformation on the molecules in the solid state.

Interactive Crystal Data Table for this compound
Parameter Value
Chemical FormulaC₁₈H₁₄O₄
Crystal SystemData not available in abstract
Space GroupData not available in abstract
Molecules per Asymmetric UnitTwo half-molecules (two independent molecules on inversion centers)
Special PositionsBoth molecules lie on crystallographic inversion centers

Analysis of Intermolecular Forces

The packing of this compound molecules in the crystal is governed by non-directional and weak directional forces.

The primary forces holding the crystal lattice together are van der Waals interactions. iucr.org The analysis of the crystal structure indicates that there is no significant face-to-face π-stacking between the aromatic rings of adjacent molecules. iucr.org The packing is instead dictated by the optimization of weaker, non-directional van der Waals contacts throughout the crystal.

While the primary report describes the intermolecular interactions as being of the standard van der Waals type, the presence of C-H donors (from the aromatic rings and methyl groups) and oxygen acceptors (from the carbonyl groups) allows for the possibility of weak C-H···O hydrogen bonds. However, the original structural analysis emphasizes that no interactions beyond the typical van der Waals forces are significant in the crystal packing. iucr.org This suggests that any potential C-H···O contacts are likely long and non-directional, forming part of the general van der Waals forces rather than acting as primary structure-directing interactions.

C-H...π and π-π Stacking Interactions

While the precise details of C-H...π and π-π stacking interactions for this compound cannot be definitively described without its crystal structure, general principles observed in related anthracene (B1667546) derivatives can provide some insight. In the solid state, aromatic molecules like anthracene and its derivatives often exhibit significant intermolecular forces that dictate their packing and, consequently, their material properties.

π-π Stacking Interactions: These non-covalent interactions are common in aromatic compounds and involve the stacking of aromatic rings on top of each other. The geometry of this stacking can vary, with common arrangements being face-to-face and offset (or slipped) stacking. The extent and nature of π-π stacking in this compound would be influenced by the steric hindrance and electronic effects of the dimethyl dicarboxylate substituents at the 9 and 10 positions. These bulky groups might lead to a more offset stacking arrangement to minimize steric repulsion. The center-to-center distance between stacked anthracene rings in similar compounds typically ranges from 3.4 to 3.8 Å.

A summary of typical interaction distances found in related anthracene compounds is presented in the table below.

Interaction TypeDonorAcceptorTypical Distance (Å)
C-H...πC-Hπ-system of anthracene2.5 - 3.0
π-π StackingAnthracene ringAnthracene ring3.4 - 3.8

This table is illustrative and based on general observations for anthracene derivatives; specific values for this compound are not available.

Crystal Packing Effects on Material Properties

The arrangement of molecules in the solid state, or crystal packing, has a profound impact on the material properties of a compound. For this compound, the interplay of intermolecular forces such as C-H...π and π-π stacking interactions would govern its packing motif.

The efficiency of π-π stacking, for instance, can significantly influence the electronic properties of the material. Effective orbital overlap between stacked anthracene cores can facilitate charge transport, which is a key characteristic for applications in organic electronics. The specific arrangement of the molecules will determine the dimensionality and efficiency of these charge transport pathways.

Furthermore, the crystal packing can affect the photophysical properties of the compound. The degree of intermolecular interaction in the solid state can lead to changes in the fluorescence emission spectrum compared to the molecule in solution. Strong π-π interactions can sometimes lead to excimer formation, resulting in red-shifted and broadened emission bands.

The mechanical properties of the crystalline material, such as its hardness and elasticity, are also direct consequences of the strength and directionality of the intermolecular interactions within the crystal lattice. Without experimental crystallographic data for this compound, any discussion on these effects remains speculative and is based on analogies with other well-studied anthracene derivatives.

Derivatization and Functionalization Strategies for Dimethyl Anthracene 9,10 Dicarboxylate

Introduction of Diverse Functional Groups at 9,10-Positions

The strategic derivatization of Dimethyl anthracene-9,10-dicarboxylate at its 9 and 10-positions is a key area of research for modulating its chemical and physical properties. A primary approach to introducing new functionalities involves the hydrolysis of the methyl ester groups to form anthracene-9,10-dicarboxylic acid. This transformation serves as a gateway to a variety of other functional groups. For instance, the resulting dicarboxylic acid can be reduced to yield 9,10-bis(hydroxymethyl)anthracene. This diol is a versatile intermediate that can be further modified, for example, through esterification or etherification, to introduce a wide array of organic moieties.

Another significant strategy for functionalization is through reactions that directly target the anthracene (B1667546) core, although these often commence from precursors like 9,10-dibromoanthracene (B139309) due to the high reactivity of these positions. The well-established Suzuki-Miyaura cross-coupling reaction is a powerful tool in this context. researchgate.netlookchem.com By reacting 9,10-dibromoanthracene with various aryl boronic acids in the presence of a palladium catalyst, a diverse range of 9,10-diaryl-substituted anthracenes can be synthesized in good yields. researchgate.net This methodology allows for the introduction of tailored electronic and steric properties to the anthracene scaffold.

Furthermore, biochemical transformations have demonstrated the introduction of hydroxyl groups onto the related compound 9,10-dimethylanthracene (B165754) through metabolism by microorganisms, yielding 9-hydroxymethyl-10-methylanthracene (B1201795) and 9,10-dihydroxymethyl-anthracene. nih.gov While not a conventional synthetic route, this highlights the potential for enzymatic systems in the targeted functionalization of the anthracene core.

The following table summarizes some of the key functional groups that can be introduced at the 9,10-positions of the anthracene core, starting from precursors like the corresponding dicarboxylic acid or dibromo-derivative.

Starting MaterialReagents and ConditionsResulting Functional GroupReference
Anthracene-9,10-dicarboxylic acidLiAlH4, THFHydroxymethyl (-CH2OH) ambeed.com
9,10-DibromoanthraceneArylboronic acid, Pd(0) catalystAryl groups researchgate.netlookchem.com
9,10-DimethylanthraceneRat-liver microsomesHydroxymethyl (-CH2OH) nih.gov

Synthesis of Novel Anthracene-Dicarboxylate Derivatives

The synthesis of novel derivatives of anthracene-dicarboxylates is pivotal for exploring new applications and understanding structure-property relationships. One of the fundamental reactions is the hydrolysis of this compound to its corresponding dicarboxylic acid. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and an organic solvent, followed by acidification. The resulting anthracene-9,10-dicarboxylic acid is a versatile precursor for a range of derivatives. sigmaaldrich.com

A significant class of derivatives is obtained through the reduction of the ester or carboxylic acid functionalities. The use of strong reducing agents like lithium aluminum hydride (LiAlH4) can convert the ester groups of this compound or the carboxylic acid groups of the diacid into primary alcohols, yielding 9,10-bis(hydroxymethyl)anthracene. ambeed.com This diol can then be used in subsequent reactions to create more complex molecules.

The Diels-Alder reaction is another powerful tool for creating novel anthracene derivatives. For instance, 9-anthracenemethanol (B72535) can react with dimethyl acetylenedicarboxylate (B1228247) in a [4+2] cycloaddition to form a bicyclic adduct. Although this example does not start with this compound, it demonstrates the utility of the anthracene core as a diene in synthesizing complex, three-dimensional structures.

Furthermore, the synthesis of 9,10-diarylanthracenes via the Suzuki-Miyaura cross-coupling of 9,10-dibromoanthracene provides access to a wide variety of derivatives with extended π-conjugation, which significantly impacts their photophysical properties. researchgate.netlookchem.com

Below is a table detailing the synthesis of some key anthracene derivatives.

Starting MaterialReagents and ConditionsProductYield (%)Reference
This compoundNaOH, H2O/Solvent, then H+Anthracene-9,10-dicarboxylic acid- sigmaaldrich.com
Anthracene-9,10-dicarboxylic acidLiAlH4, THF9,10-Bis(hydroxymethyl)anthracene- ambeed.com
9,10-DibromoanthracenePhenylboronic acid, Pd(PPh3)4, Na2CO39,10-Diphenylanthracene (B110198)Good researchgate.net

Tailoring Photophysical Properties through Substituent Effects

The photophysical properties of this compound and its derivatives are highly sensitive to the nature of the substituents at the 9 and 10-positions. The introduction of different functional groups can significantly alter the absorption and emission characteristics, as well as the quantum yield of fluorescence.

The parent anthracene-9,10-dicarboxylic acid exhibits interesting photophysical behavior. The carboxylic acid groups perturb the electronic transitions of the anthracene core. The orientation of these carboxylic acid groups relative to the anthracene plane is crucial; in the ground state, there is a significant dihedral angle, which is reduced in the excited state, leading to changes in the emission spectra.

The introduction of aryl groups at the 9,10-positions, as in 9,10-diarylanthracenes, generally leads to a red-shift in both the absorption and emission spectra compared to the parent anthracene. This is due to the extension of the π-conjugated system. The fluorescence quantum yields of these derivatives are often high, making them suitable for applications in organic light-emitting diodes (OLEDs).

Conversely, the introduction of electron-withdrawing or electron-donating groups can be used to fine-tune the electronic properties and, consequently, the photophysical behavior. For example, attaching electron-donating groups can increase the electron density of the anthracene core, which can enhance its reactivity in photosensitized oxidation reactions.

The following table provides a summary of the photophysical properties of some anthracene derivatives, illustrating the effect of substituents at the 9,10-positions.

CompoundAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (ΦF)
Anthracene357, 375380, 401, 4240.27
Anthracene-9,10-dicarboxylic acid~360, 370 (broad)~455 (broad)-
9,10-Diphenylanthracene374, 393409, 4310.90

Conclusion and Future Research Directions

Summary of Key Research Findings

Dimethyl anthracene-9,10-dicarboxylate, a derivative of the polycyclic aromatic hydrocarbon anthracene (B1667546), has garnered significant attention for its unique photophysical and photochemical properties. nih.govrroij.com Research has established its utility as a building block in the synthesis of more complex organic materials. nih.govresearchgate.net Its extended aromatic π-system is central to its interesting electronic and optical characteristics. rroij.comresearchgate.net

Key findings highlight its application in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The compound's fluorescent properties are a crucial aspect of its utility in these applications. rroij.com Furthermore, its derivatives have been investigated for their potential in creating polymeric materials and solar cells. nih.govnih.gov Computational studies have provided insights into its molecular structure, revealing that steric interactions between the ester groups and the anthracene core lead to a non-planar conformation. researchgate.net This structural feature significantly influences its electronic properties and excited-state dynamics.

Unexplored Research Avenues and Challenges

Despite the progress made, several research avenues concerning this compound remain underexplored. A primary challenge lies in the synthesis of its derivatives with tailored functionalities. nih.govnih.gov While methods for preparing anthracene derivatives exist, they often present difficulties and limitations. nih.gov

Future research could focus on the following areas:

Development of Novel Synthetic Methodologies: Creating more efficient and versatile synthetic routes to access a wider range of functionalized derivatives is crucial for expanding their applications. nih.govnih.gov

In-depth Photophysical Characterization: A more comprehensive understanding of the excited-state dynamics, including intersystem crossing and triplet state properties, could unlock new applications in areas like photodynamic therapy and photocatalysis.

Exploration of Supramolecular Chemistry: Investigating the self-assembly properties of this compound and its derivatives could lead to the development of novel functional materials with ordered structures at the nanoscale.

Systematic Structure-Property Relationship Studies: A more systematic investigation into how modifications of the ester groups or the anthracene core affect the compound's electronic and optical properties would enable the rational design of materials with specific characteristics.

Biodegradability and Environmental Impact: As the use of anthracene derivatives in materials science grows, understanding their environmental fate and designing biodegradable alternatives will become increasingly important.

Potential for Advanced Material Design and Applications

The unique properties of this compound position it as a promising candidate for the design of advanced materials. Its inherent fluorescence and electrochemical activity are key to its potential in next-generation organic electronics.

Potential future applications include:

Advanced OLEDs: By fine-tuning the molecular structure, it may be possible to develop more efficient and stable blue-light emitters, which are currently a significant challenge in OLED technology. nih.gov

Chemosensors: The anthracene moiety can be functionalized to selectively bind to specific analytes, and changes in its fluorescence upon binding can be used for sensing applications. rroij.com

Photocatalysis: The ability of anthracene derivatives to absorb light and generate reactive oxygen species could be harnessed for applications in organic synthesis and environmental remediation.

Molecular Switches: The photochemical reactivity of the anthracene core could be utilized to create molecular switches that respond to light, with potential applications in data storage and smart materials. rroij.com

Metal-Organic Frameworks (MOFs): The dicarboxylate functionality allows it to act as a linker in the construction of MOFs, which have applications in gas storage, separation, and catalysis. sigmaaldrich.com

Q & A

Q. What synthetic routes are recommended for preparing dimethyl anthracene-9,10-dicarboxylate, and how can purity be ensured?

this compound is synthesized via reduction of anthracene-9,10-dicarboxylic acid derivatives. A robust method involves lithium/naphthalene reduction of the parent diester to form a bis-enolate intermediate, followed by alkylation with dibromoalkanes to yield macrocyclic derivatives . Purity is validated using techniques like NMR spectroscopy and single-crystal X-ray diffraction, which confirm structural integrity and absence of byproducts .

Q. How is the compound characterized in coordination polymers, and what analytical techniques are critical?

In metal-organic frameworks (MOFs), this compound acts as a rigid linker. Key characterization includes:

  • Photoluminescence spectroscopy to assess fluorescence properties influenced by metal-ligand charge transfer (e.g., Cd(II) or Zn(II) frameworks) .
  • X-ray crystallography to resolve topological features, such as the rare (3,4)-connected (6.8²)₂(6.8⁵) topology in cadmium-based MOFs .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability up to 300°C .

Q. What safety precautions are essential when handling this compound?

While specific toxicity data are limited, standard protocols for aromatic carboxylates apply:

  • Use EN 374-certified gloves and N99/P2 respirators to prevent dermal/airborne exposure .
  • Ensure local exhaust ventilation and avoid environmental release due to potential bioaccumulation (log Pow = 5.673) .

Advanced Research Questions

Q. How can experimental design address low yields in macrocyclization reactions using this compound?

Macrocyclization efficiency depends on the bis-enolate intermediate's conformation. After the first alkylation, the chain adopts a pseudoaxial position, facilitating intramolecular cyclization without high-dilution conditions. Optimizing the electrophile chain length (C11–C24) improves yields for larger rings (>11-membered) .

Q. What strategies enhance the fluorescence tunability of MOFs derived from this compound?

Fluorescence modulation involves:

  • Guest molecule encapsulation : Nanopore loading with solvents or ions alters emission wavelengths (e.g., [Zn₂(adc)₂(dabco)] MOFs) .
  • Surface functionalization : Self-assembled monolayers (SAMs) with carboxylate/pyridyl groups direct oriented MOF growth, enabling patterned films for optoelectronic applications .

Q. How do solvent-guest interactions influence spin crossover (SCO) behavior in iron(II) complexes incorporating anthracene-9,10-dicarboxylate?

In hydrogen-bonded [Fe(bpp)₂]²⁺ salts, the ADC anion stabilizes SCO properties. Solvent molecules (e.g., H₂O) in the lattice act as reversible guests, shifting spin states detectable via magnetic susceptibility measurements and Mössbauer spectroscopy . This enables applications in solvent sensing .

Q. What methodological challenges arise in synthesizing terbium(III)-anthracene-9,10-dicarboxylate composites, and how are they resolved?

Tb(III) coordination polymers require strict pH control to prevent ligand protonation. Using 2,6-dimethylpyridine as a buffer yields 2D frameworks like {Tb(L)₂(H₂O)₂(H₂O)₂}∞. Composite integration with polyurethane acrylate (PUA) via in situ polymerization enhances mechanical stability for photonic devices .

Q. How can conflicting photoluminescence data in cadmium-based MOFs be reconciled?

Discrepancies in emission spectra may stem from:

  • Crystallographic defects : Use high-resolution TEM to assess phase purity .
  • Solvent polarity effects : Compare luminescence in anhydrous vs. hydrated frameworks, as H-bonding networks quench fluorescence .

Methodological Resources

  • Synthetic Protocols : Lithium/naphthalene reduction for bis-enolate generation .
  • Characterization Tools : Single-crystal XRD for topology analysis , fluorescence lifetime imaging for MOF performance .
  • Safety Guidelines : EN 374-compliant PPE and ventilation standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.